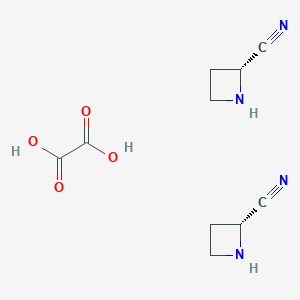
(2R)-Azetidine-2-carbonitrile hemi(oxalic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Azetidine-2-carbonitrile hemi(oxalic acid) is an organic compound belonging to the class of azetidines. It is a colorless, odorless, and water-soluble solid that is used in various laboratory experiments and research studies. It has a molecular formula of C3H3N3O2 and a molecular weight of 131.07 g/mol. The compound is an important intermediate in the synthesis of many biologically active compounds, such as antimalarials, antivirals, and anti-inflammatory agents. It is also used as a starting material for the synthesis of other compounds, such as chiral auxiliaries, chiral catalysts, and chiral building blocks.
Mechanism of Action
Target of Action
The primary target of oxalic acid, a component of the compound, is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in regulating cellular processes such as cell growth, division, migration, and survival.
Mode of Action
Oxalic acid is known to be a strong dicarboxylic acid that occurs in many plants and vegetables . It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid .
Biochemical Pathways
Oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, e.g., nutrient availability, weathering of minerals, or precipitation of metal oxalates . Oxalates are also mentioned among low-molecular-weight compounds involved indirectly in the degradation of the lignocellulose complex by fungi .
Result of Action
The result of the action of oxalic acid is largely dependent on its environment. In the context of pathogenesis by the fungus Sclerotinia sclerotiorum, the secretion of oxalic acid is required . Studies suggest that oxalate aids pathogen compatibility by modulating the oxidative burst of the host plant .
Action Environment
The action of oxalic acid is influenced by environmental factors. For instance, in soil, oxalates are linked to various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . In the context of fungal pathogenesis, the secretion of oxalic acid aids in pathogen compatibility .
Advantages and Limitations for Lab Experiments
The main advantage of (2R)-azetidine-2-carbonitrile hemi(oxalic acid) is its low cost and availability. The compound is also relatively stable and can be stored for long periods of time. However, the compound is highly hygroscopic and must be stored in a dry environment. In addition, the compound is toxic and should be handled with caution.
Future Directions
The potential applications of (2R)-azetidine-2-carbonitrile hemi(oxalic acid) are numerous. Future research should focus on exploring the compound's potential as an inhibitor of enzymes, as well as its potential as an anti-inflammatory and antioxidant agent. In addition, further studies should be conducted to investigate the compound's mechanism of action and its potential toxicity. Furthermore, further research should focus on developing new methods of synthesis and purification of the compound. Finally, more research should be conducted to investigate the potential applications of the compound in drug development.
Synthesis Methods
The synthesis of (2R)-azetidine-2-carbonitrile hemi(oxalic acid) can be achieved through a two-step process. In the first step, oxalyl chloride is reacted with sodium azide to form an azidotriazolium salt. This salt is then reacted with 2-aminoethanol to form (2R)-azetidine-2-carbonitrile hemi(oxalic acid). The reaction is conducted in aqueous medium, and the desired product is isolated by crystallization. The overall yield of the reaction is approximately 80%.
Scientific Research Applications
(2R)-azetidine-2-carbonitrile hemi(oxalic acid) has been widely used in the synthesis of many biologically active compounds, such as antimalarials, antivirals, and anti-inflammatory agents. It is also used as a starting material for the synthesis of other compounds, such as chiral auxiliaries, chiral catalysts, and chiral building blocks. In addition, the compound has been used in the synthesis of enantiomerically pure compounds, which are important for drug development.
properties
IUPAC Name |
(2R)-azetidine-2-carbonitrile;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)/t2*4-;/m11./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODAFZBGMZZKNL-KDAOEQPASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1C#N.C1CN[C@H]1C#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)





![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)
![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride (1:2)](/img/structure/B6302128.png)
